molecular formula C22H28N2O4S B3545998 N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B3545998
Poids moléculaire: 416.5 g/mol
Clé InChI: OQVWYTQIBILKMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule compound that has been extensively studied for its potential therapeutic benefits in various neurological disorders. It is a neuroprotective agent that has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and stroke.

Mécanisme D'action

The exact mechanism of action of CGP 3466B is not fully understood. However, it has been shown to inhibit the activity of calpains, a family of calcium-dependent proteases that are involved in neuronal cell death. Calpains are activated by calcium influx during ischemia or neurodegenerative processes, leading to the cleavage of various substrates and ultimately cell death. CGP 3466B has been shown to inhibit the activity of calpains by binding to the active site of the enzyme, thereby preventing the cleavage of substrates and reducing cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. CGP 3466B has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. In addition, CGP 3466B has been shown to improve mitochondrial function, which is important for cellular energy production and neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CGP 3466B is its neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. It has also been shown to have good pharmacokinetic properties, with a half-life of around 3 hours in rats. However, one of the limitations of CGP 3466B is its low solubility, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CGP 3466B is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for the study of CGP 3466B. One of the main areas of research is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of research is the identification of its molecular targets and the development of more potent and selective inhibitors of these targets. In addition, CGP 3466B could be tested in clinical trials for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke. Finally, CGP 3466B could be used as a tool compound to study the role of calpains in neuronal cell death and to identify new therapeutic targets for the treatment of neurological disorders.

Applications De Recherche Scientifique

CGP 3466B has been extensively studied in preclinical models for its neuroprotective effects. It has been shown to protect dopaminergic neurons in the substantia nigra from degeneration in Parkinson's disease models. In Alzheimer's disease models, CGP 3466B has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. CGP 3466B has also been shown to reduce infarct size and improve neurological function in stroke models.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-13-9-12-19(16-20)24(29(26,27)21-14-7-4-8-15-21)17-22(25)23-18-10-5-2-3-6-11-18/h4,7-9,12-16,18H,2-3,5-6,10-11,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWYTQIBILKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.